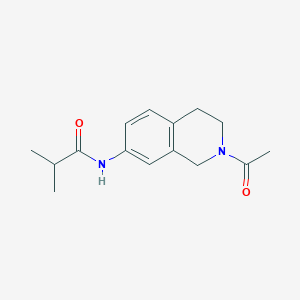

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based compounds, both natural and synthetic, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids with multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs often involve the use of harsh conditions or preassembled substrates . More recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored . These involve the direct coupling of the C(sp3)–H bond of THIQ with various nucleophiles in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis

The chemical reactions involving THIQs often involve the isomerization of an iminium intermediate (exo/endo isomerization) . This process is highlighted in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Wissenschaftliche Forschungsanwendungen

- THIQ-based compounds have drawn attention due to their antitumor potential. Natural and synthetic derivatives of THIQ exhibit cytotoxic effects against cancer cells. Researchers have explored their use in cancer therapy .

- For instance, Naphthyridinomycin , a THIQ-based antitumor antibiotic, was isolated from natural sources. Other THIQ antitumor antibiotics include quinocarcin and tetrazomine .

- THIQ analogs have shown promise in neurodegenerative disorders. Their ability to modulate neurotransmitter systems and protect neurons makes them relevant for conditions like Alzheimer’s and Parkinson’s disease .

- Some THIQ derivatives exhibit antibacterial effects. Researchers have explored their potential against various infective pathogens, including Staphylococcus aureus .

- Although not directly related to the mentioned compound, THIQ derivatives have been investigated for their anti-HIV activity. For example, indolyl and oxochromenyl xanthenone derivatives showed promising results in molecular docking studies as anti-HIV agents .

- THIQ-based compounds may possess anti-inflammatory properties. Researchers have explored their effects on inflammatory pathways and cytokine regulation .

Antitumor Properties

Neuroprotective Effects

Antibacterial Activity

Anti-HIV Properties

Anti-inflammatory Potential

Zukünftige Richtungen

The future directions for research on “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide” and related compounds could involve the development of novel THIQ analogs with potent biological activity . Additionally, the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives is on the rise .

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)15(19)16-14-5-4-12-6-7-17(11(3)18)9-13(12)8-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCFAYVSGCKAIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)

![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)

![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)

![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)